molecular formula C22H22N2O B8654800 9-Phenylpropyl-7-methoxy-1-methyl-beta-carboline CAS No. 752212-78-5

9-Phenylpropyl-7-methoxy-1-methyl-beta-carboline

Cat. No.: B8654800
CAS No.: 752212-78-5
M. Wt: 330.4 g/mol
InChI Key: QCBWWAXVPKCGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Phenylpropyl-7-methoxy-1-methyl-beta-carboline is a useful research compound. Its molecular formula is C22H22N2O and its molecular weight is 330.4 g/mol. The purity is usually 95%.
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Properties

CAS No.

752212-78-5

Molecular Formula

C22H22N2O

Molecular Weight

330.4 g/mol

IUPAC Name

7-methoxy-1-methyl-9-(3-phenylpropyl)pyrido[3,4-b]indole

InChI

InChI=1S/C22H22N2O/c1-16-22-20(12-13-23-16)19-11-10-18(25-2)15-21(19)24(22)14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,15H,6,9,14H2,1-2H3

InChI Key

QCBWWAXVPKCGNA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CCCC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Harmine 1 (0.53 g, 2.5 mmol), DMF (15 ml) and THF (15 ml) were respectively added in a 100 ml round-bottom flask, and stirred at room temperature until the mixture became clear, then 60% NaH (0.3 g, 7.5 mol) was added and stirred until there were no bubbles formed. 1-Brombenzenepropropane (2 ml) was added dropwise. The mixture was refluxed for 12 h. THF was evaporated in reduced pressure. The residues were poured into 30 ml cold water and extracted with ethyl acetate. The organic phases were combined, and washed with water and brine, dried over anhydrous sodium sulfate, filtered, evaporated in reduced pressure, and the residue dissolved in 50 anhydrous ethanol. The pH was adjusted to 4 with concentrated HCl, the mixture were concentrated in vacuum and then recrystallized with acetone to afford yellow solids. The solids were dissolved into a mixed solution of water and ethyl acetate. The pH was adjusted to 8 with saturated NaHCO3 solution. The organic layer was isolated, and the aqueous phase was extracted with ethyl acetate. The organic phases were combined, washed with water and brine, dried over anhydrous sodium sulfate, decolorized with activated carbon, filtered, concentrated, and recrystallized with ethyl ether to afford gray needle crystals (0.42 g, 51%), mp 117-118° C.
Quantity
0.53 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
51%

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